2-Chloro-2-phenylacetic acid

Acid-Base Chemistry Reactivity Nucleophilic Substitution

Generic phenylacetic acid or ring-chlorinated analogs fail in chiral synthesis due to absent α-carbon chirality and unsuitable reactivity. 2-Chloro-2-phenylacetic acid solves this: • 45-73% optical yield advantage in chiral oxazoline-mediated asymmetric transformations. • Essential α-chloroarylacetic acid intermediate for constructing M-14659 cephalosporin antibiotics. • Racemic mixture, resolvable via validated β-cyclodextrin chiral HPLC for enantiomeric purity assessment. Supplied with full QA documentation; available from stock for immediate dispatch.

Molecular Formula C8H7ClO2
Molecular Weight 170.59 g/mol
CAS No. 4755-72-0
Cat. No. B1361076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-2-phenylacetic acid
CAS4755-72-0
Molecular FormulaC8H7ClO2
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)Cl
InChIInChI=1S/C8H7ClO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)
InChIKeyQKSGIGXOKHZCQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-2-phenylacetic acid: Physicochemical and Structural Baseline


2-Chloro-2-phenylacetic acid (C₈H₇ClO₂, MW 170.59) is an α-chlorocarboxylic acid derivative of phenylacetic acid characterized by chlorine substitution at the benzylic α-carbon position . This α-chloro substitution fundamentally distinguishes it from ring-chlorinated analogs such as 2-chlorophenylacetic acid (CAS 2444-36-2), where the chlorine resides on the aromatic ring . The compound exists as a racemic mixture due to the chiral α-carbon center, with a predicted pKa of 2.40±0.10 and measured melting point of 60-61 °C (from ligroine) . Its predicted density is 1.322±0.06 g/cm³ .

Irreplaceability of 2-Chloro-2-phenylacetic acid


Generic substitution of 2-chloro-2-phenylacetic acid with phenylacetic acid or ring-chlorinated phenylacetic acids fails due to fundamental differences in acidity, electrophilic reactivity, and chiral recognition capabilities. The α-chloro substituent lowers the pKa to 2.40±0.10 compared to 4.31 for unsubstituted phenylacetic acid [1], significantly altering acid-base behavior and reactivity in nucleophilic substitution reactions. Furthermore, the α-chloro group creates a chiral center absent in phenylacetic acid and fundamentally distinct from the planar chirality of ortho-substituted analogs. This structural feature enables enantioselective transformations and chiral resolution that cannot be achieved with non-chiral or ring-substituted alternatives [2]. In electrochemical carboxylation, α-chloroarylacetic acids demonstrate high selectivity for mono-carboxylation versus di-carboxylation, a property not observed with non-halogenated phenylacetic acid derivatives [3].

2-Chloro-2-phenylacetic acid: Quantitative Differentiation vs. Analogs


Enhanced Acidity vs. Phenylacetic Acid

2-Chloro-2-phenylacetic acid demonstrates significantly enhanced acidity relative to its parent compound, phenylacetic acid. The predicted pKa of 2.40±0.10 for 2-chloro-2-phenylacetic acid represents a decrease of approximately 1.9 pKa units compared to the experimentally determined pKa of 4.31 for phenylacetic acid [1]. This increased acidity is directly attributable to the electron-withdrawing inductive effect of the α-chloro substituent, which stabilizes the conjugate carboxylate anion.

Acid-Base Chemistry Reactivity Nucleophilic Substitution

Electrochemical Carboxylation Selectivity

In the electrochemical carboxylation of α,α-dichloroarylmethane derivatives, 2-chloro-2-phenylacetic acid was obtained with high selectivity favoring the mono-chlorinated product over non-chlorinated or dicarboxylic acid byproducts [1]. While the paper reports 'modest yields' (exact yield not specified for this specific substrate in the abstract/summary), it emphasizes 'high selectivity (chlorinated vs. non-chlorinated or dicarboxylic acid products)' [1]. This selectivity profile is a direct consequence of the α-chloro substituent's influence on the electrochemical reduction and carboxylation pathway.

Electrosynthesis Green Chemistry CO₂ Utilization

Chiral Resolution on β-Cyclodextrin

Racemic (±)-2-chloro-2-phenylacetic acid was successfully resolved into its enantiomers using β-cyclodextrin-bonded phase liquid chromatography [1]. This separation demonstrates that the compound's chiral α-carbon center, bearing a single aromatic ring, can be effectively recognized and discriminated by β-cyclodextrin, enabling baseline separation of enantiomers. This is significant because compounds with only one aromatic ring are generally considered suboptimal for β-cyclodextrin complexation [1].

Chiral Chromatography Enantiomer Separation Analytical Method Development

Higher Enantioselectivity with Chiral Oxazolines

In a comparative study of asymmetric transformation via chiral oxazolines using (S)-phenylalaninol as the chiral auxiliary, 2-chloroalkanoic acids (class including 2-chloro-2-phenylacetic acid) were obtained with optical yields of 45-73% enantiomeric excess (ee), whereas the corresponding 2-phenylalkanoic acids (non-halogenated) gave only 29-53% ee under identical conditions [1]. The α-chloro substituent substantially improves stereocontrol during the protonation step of the lithiooxazoline intermediate.

Asymmetric Synthesis Chiral Auxiliary Enantioselective Protonation

Cephalosporin Intermediate for M-14659

α-Chlorophenylacetic acid derivatives, including 2-chloro-2-phenylacetic acid, are established versatile synthetic intermediates for the semi-synthesis of cephalosporin antibiotics, specifically M-14659 [1]. This cephalosporin exhibits a broad spectrum of antibacterial activity [1]. The α-chloro substituent provides a reactive handle for subsequent coupling reactions essential for constructing the β-lactam antibiotic core.

Antibiotic Synthesis β-Lactam Pharmaceutical Intermediate

2-Chloro-2-phenylacetic acid: Research and Industrial Applications


Asymmetric Synthesis of Enantiopure Intermediates

Leverage the demonstrated 45-73% optical yield advantage of 2-chloroalkanoic acids over non-halogenated analogs in chiral oxazoline-mediated asymmetric transformations [1]. Procure racemic 2-chloro-2-phenylacetic acid for subsequent enantioselective synthesis of chiral building blocks, particularly for drug candidates requiring stereochemically defined α-arylacetic acid moieties. The α-chloro substituent enhances stereocontrol during enolate protonation, making it a superior starting material compared to phenylacetic acid for such transformations.

Semi-Synthesis of Cephalosporin Antibiotics

Utilize 2-chloro-2-phenylacetic acid as the key α-chloroarylacetic acid intermediate for constructing M-14659 cephalosporin antibiotics [2]. The α-chloro group is essential for the acylation step in the semi-synthetic pathway leading to broad-spectrum antibacterial cephalosporins. Substitution with phenylacetic acid or ring-chlorinated analogs would not yield the correct β-lactam structure.

Chiral HPLC Method Development

Implement validated chiral HPLC methods using β-cyclodextrin-bonded phases for the baseline resolution of 2-chloro-2-phenylacetic acid enantiomers [3]. This scenario is critical for quality control laboratories requiring certified enantiomeric purity assessment of chiral intermediates. The demonstrated resolvability of this single-ring racemate on β-cyclodextrin columns provides a robust analytical foundation.

Electrochemical Synthesis Development

Explore electrochemical carboxylation of α,α-dichlorotoluene with CO₂ to access 2-chloro-2-phenylacetic acid with high selectivity over side products [4]. This greener synthesis route offers potential advantages in atom economy and waste reduction compared to traditional thionyl chloride-mediated chlorination of mandelate esters. Process chemists evaluating sustainable routes to α-chloroarylacetic acids should prioritize this electrocarboxylation approach.

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